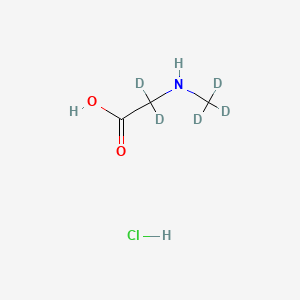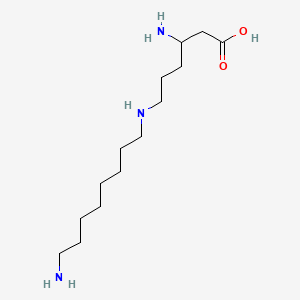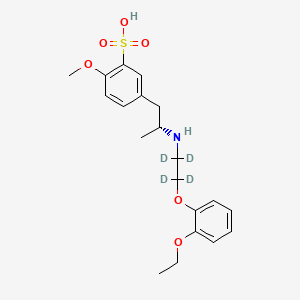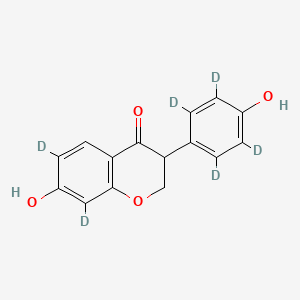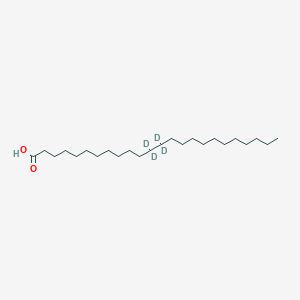
Tetracosanoic-12,12,13,13-d4 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a stable isotope-labeled version of tetracosanoic acid, where four hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research for various applications, including metabolic studies and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanoic-12,12,13,13-d4 acid involves the incorporation of deuterium into the tetracosanoic acid molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Análisis De Reacciones Químicas
Types of Reactions
Tetracosanoic-12,12,13,13-d4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include deuterated ketones, aldehydes, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
Tetracosanoic-12,12,13,13-d4 acid has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to investigate fatty acid metabolism.
Mass Spectrometry: Employed as an internal standard in mass spectrometry for accurate quantification of fatty acids.
Biological Research: Utilized in studies related to lipidomics and the role of fatty acids in biological systems.
Medical Research: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industrial Applications: Used in the production of deuterated compounds for various industrial purposes.
Mecanismo De Acción
The mechanism of action of tetracosanoic-12,12,13,13-d4 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique signature that allows researchers to track the compound’s movement and transformation within biological systems . The molecular targets and pathways involved include:
Fatty Acid Metabolism: Integration into the β-oxidation pathway.
Lipid Biosynthesis: Participation in the synthesis of complex lipids.
Comparación Con Compuestos Similares
Similar Compounds
Tetracosanoic Acid: The non-deuterated version of tetracosanoic-12,12,13,13-d4 acid.
Docosanoic Acid: A similar long-chain fatty acid with 22 carbon atoms.
Hexacosanoic Acid: A long-chain fatty acid with 26 carbon atoms.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring stable isotope labeling. This allows for precise tracking and quantification in metabolic and analytical studies .
Propiedades
Fórmula molecular |
C24H48O2 |
|---|---|
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
12,12,13,13-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i12D2,13D2 |
Clave InChI |
QZZGJDVWLFXDLK-IDPVZSQYSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



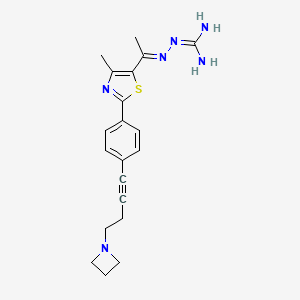

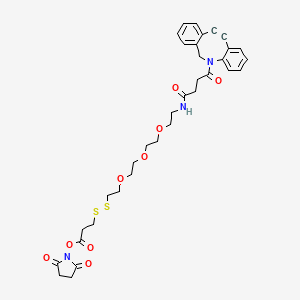
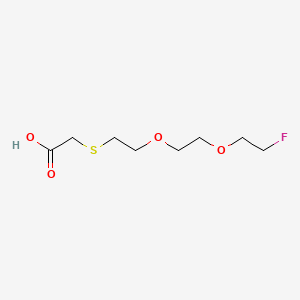

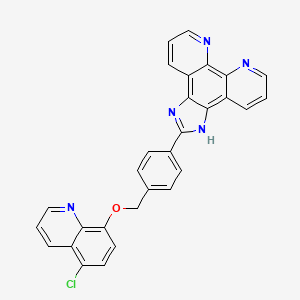
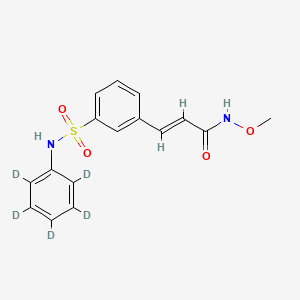
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
